
N-(2,3-Dimethoxybenzyl)cyclopropanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-Dimethoxybenzyl)cyclopropanamine: is an organic compound with the molecular formula C₁₂H₁₇NO₂ It features a cyclopropane ring attached to an amine group, which is further connected to a benzyl group substituted with two methoxy groups at the 2 and 3 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available 2,3-dimethoxybenzaldehyde and cyclopropylamine.
Reductive Amination: The primary synthetic route involves the reductive amination of 2,3-dimethoxybenzaldehyde with cyclopropylamine. This reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.
Reaction Conditions: The reaction is typically performed in a solvent like methanol or ethanol at room temperature. The reaction mixture is stirred for several hours until the completion of the reaction, which is monitored by thin-layer chromatography (TLC).
Industrial Production Methods
While specific industrial production methods for N-(2,3-Dimethoxybenzyl)cyclopropanamine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing more efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: N-(2,3-Dimethoxybenzyl)cyclopropanamine can undergo oxidation reactions, typically at the methoxy groups or the amine group. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced at the benzyl position or the cyclopropane ring using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, particularly at positions ortho and para to the methoxy groups. Reagents like bromine or nitric acid can be used for halogenation or nitration, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Bromine in acetic acid for bromination; concentrated nitric acid for nitration.
Major Products
Oxidation: Products may include N-(2,3-dimethoxybenzyl)cyclopropanone.
Reduction: Products may include N-(2,3-dimethoxybenzyl)cyclopropylamine.
Substitution: Products may include 4-bromo-N-(2,3-dimethoxybenzyl)cyclopropanamine.
Aplicaciones Científicas De Investigación
Chemistry
N-(2,3-Dimethoxybenzyl)cyclopropanamine is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study the effects of cyclopropane-containing amines on biological systems. It may serve as a model compound for understanding the interactions of similar structures with biological targets.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structural features may be exploited to develop drugs with specific biological activities, such as enzyme inhibitors or receptor modulators.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for creating polymers, coatings, and other high-performance materials.
Mecanismo De Acción
The mechanism by which N-(2,3-Dimethoxybenzyl)cyclopropanamine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The methoxy groups and the cyclopropane ring can influence the compound’s binding affinity and specificity. The amine group can form hydrogen bonds or ionic interactions with target molecules, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2,4-Dimethoxybenzyl)cyclopropanamine
- N-(3,4-Dimethoxybenzyl)cyclopropanamine
- N-(2,5-Dimethoxybenzyl)cyclopropanamine
Uniqueness
N-(2,3-Dimethoxybenzyl)cyclopropanamine is unique due to the specific positioning of the methoxy groups on the benzyl ring. This positioning can significantly affect the compound’s chemical reactivity and biological activity compared to its isomers. The 2,3-dimethoxy substitution pattern may provide distinct steric and electronic properties, influencing its interactions in chemical and biological systems.
Propiedades
Fórmula molecular |
C12H17NO2 |
|---|---|
Peso molecular |
207.27 g/mol |
Nombre IUPAC |
N-[(2,3-dimethoxyphenyl)methyl]cyclopropanamine |
InChI |
InChI=1S/C12H17NO2/c1-14-11-5-3-4-9(12(11)15-2)8-13-10-6-7-10/h3-5,10,13H,6-8H2,1-2H3 |
Clave InChI |
IZBSYKLLPLPCKM-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1OC)CNC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{[(Benzyloxy)carbonyl]amino}-3-[(2-methylpropoxy)methyl]pentanoic acid](/img/structure/B13206736.png)
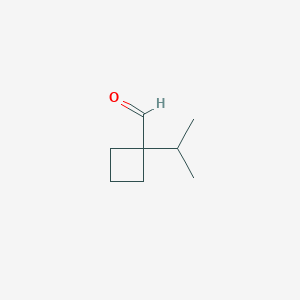
![tert-Butyl 3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-3-hydroxypiperidine-1-carboxylate](/img/structure/B13206741.png)
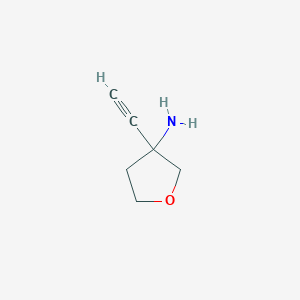
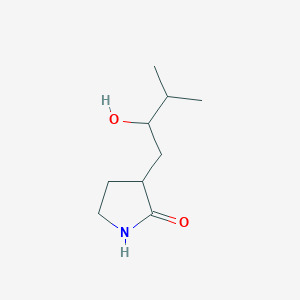
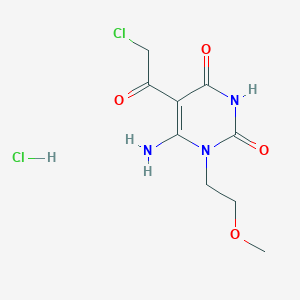
![1-[3-(methylsulfanyl)propyl]-1H-pyrazol-3-amine](/img/structure/B13206765.png)

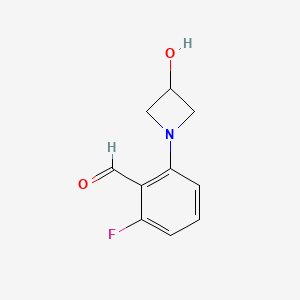
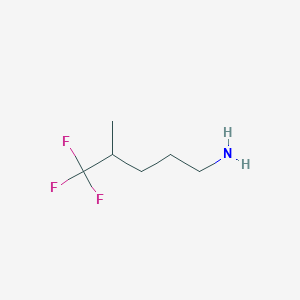
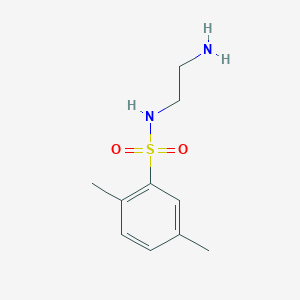
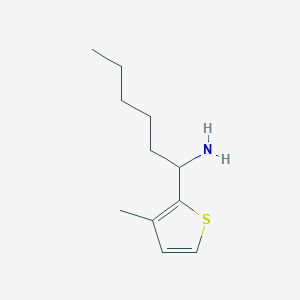
![6-(Bromomethyl)-1-methyl-5-oxaspiro[2.4]heptane](/img/structure/B13206800.png)
![Ethyl 2-[3-(hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl]acetate](/img/structure/B13206813.png)
